![molecular formula C16H22N4O2 B1467687 tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate CAS No. 1353500-47-6](/img/structure/B1467687.png)
tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate
Overview
Description
Tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate is a heterocyclic compound characterized by a pyrazolo-pyridine moiety fused with a piperidine ring. Its molecular formula is with a molecular weight of approximately 302.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
Biological Activity
Mechanism of Action
The compound has been investigated for its ability to inhibit tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. By binding to the kinase domain of TRKs, this compound effectively inhibits downstream signaling pathways associated with cancer cell growth and survival.
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo-pyridines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 μg/mL. The structural modifications in these compounds, including the presence of piperidine moiety, were found to enhance their antimycobacterial activity .
Case Studies
Case Study 1: Anticancer Activity
A study focused on the anticancer potential of related pyrazolo-pyridine compounds demonstrated that modifications at the piperidine position significantly affected their cytotoxicity against various cancer cell lines. The findings suggested that the introduction of specific functional groups could enhance potency and selectivity towards cancer cells, making these compounds promising candidates for further development in cancer therapy.
Case Study 2: Enzyme Inhibition
In another investigation, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated that this compound could serve as a lead structure for designing new inhibitors targeting metabolic diseases.
Comparative Analysis
Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
---|---|---|---|
This compound | C16H22N4O2 | 302.37 | TRK inhibition, antimicrobial |
tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate | C15H20N4O2 | 288.35 | Antimicrobial activity against M. tuberculosis |
tert-Butyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | C16H17Cl2N3O2 | 366.23 | Anticancer activity |
Properties
IUPAC Name |
tert-butyl 4-pyrazolo[4,3-b]pyridin-2-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-9-6-12(7-10-19)20-11-14-13(18-20)5-4-8-17-14/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKUCCNXXZHNMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C3C(=N2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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